1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane
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Overview
Description
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is a chemical compound with the molecular formula C18H30O6 It is a derivative of cyclohexane, where three of the hydrogen atoms are replaced by 2-(ethenyloxy)ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane typically involves the reaction of cyclohexane with 2-(ethenyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the behavior of other molecules and systems .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Similar structure but based on a benzene ring instead of cyclohexane.
Cyclohexane, 1,3,5-tris[2-(ethenyloxy)ethoxy]: Another derivative of cyclohexane with different substitution patterns.
Uniqueness
1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Properties
CAS No. |
144557-85-7 |
---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,4-tris(2-ethenoxyethoxy)cyclohexane |
InChI |
InChI=1S/C18H30O6/c1-4-19-9-12-22-16-7-8-17(23-13-10-20-5-2)18(15-16)24-14-11-21-6-3/h4-6,16-18H,1-3,7-15H2 |
InChI Key |
OEUZFRQHQFQFJC-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1CCC(C(C1)OCCOC=C)OCCOC=C |
Origin of Product |
United States |
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